7,8-Dihydroxy-4-methoxy-2H-chromen-2-one 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15971854
InChI: InChI=1S/C10H8O5/c1-14-7-4-8(12)15-10-5(7)2-3-6(11)9(10)13/h2-4,11,13H,1H3
SMILES:
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC15971854

Molecular Formula: C10H8O5

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one -

Specification

Molecular Formula C10H8O5
Molecular Weight 208.17 g/mol
IUPAC Name 7,8-dihydroxy-4-methoxychromen-2-one
Standard InChI InChI=1S/C10H8O5/c1-14-7-4-8(12)15-10-5(7)2-3-6(11)9(10)13/h2-4,11,13H,1H3
Standard InChI Key FVBWLXMYTJQTBX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=O)OC2=C1C=CC(=C2O)O

Introduction

Molecular Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s structure consists of a benzene ring fused to an α-pyrone ring (2H-chromen-2-one), with hydroxyl (-OH) groups at positions 7 and 8, a methoxy (-OCH₃) group at position 4, and a ketone (=O) at position 2. These substituents influence its electronic distribution, solubility, and reactivity. The hydroxyl groups enhance hydrogen-bonding capacity, while the methoxy group contributes to lipophilicity .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₀H₈O₅, yielding a molecular weight of 208.17 g/mol. This aligns with coumarin derivatives bearing similar substituents, such as 7,8-dihydroxy-4-methyl-2H-chromen-2-one (C₁₀H₈O₄, MW 192.17 g/mol) .

Spectral Characteristics

While experimental spectral data for this specific compound are unavailable, related coumarins exhibit:

  • UV-Vis absorption: Peaks near 270–320 nm due to π→π* transitions in the conjugated system .

  • IR spectroscopy: Stretching vibrations for -OH (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

  • NMR: Typical signals include δ 6.0–6.5 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy protons), and δ 10–12 ppm (hydroxyl protons) .

Physicochemical Stability and Solubility

The hydroxyl and methoxy groups confer moderate polarity, suggesting solubility in polar organic solvents (e.g., methanol, DMSO) and limited aqueous solubility. Stability under acidic or basic conditions depends on the lability of the methoxy group, which may undergo demethylation in strong acids .

Synthetic Methodologies

Pechmann Condensation

A common route for coumarin synthesis involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For 7,8-dihydroxy-4-methoxy-2H-chromen-2-one, resorcinol derivatives could serve as starting materials. For example:

  • Step 1: Protection of hydroxyl groups via methylation or acetylation.

  • Step 2: Condensation with a β-ketoester (e.g., methyl acetoacetate) using sulfamic acid or H₂SO₄ .

  • Step 3: Deprotection to restore hydroxyl groups .

Example Protocol

A modified Pechmann reaction using resorcinol, methyl 4-methoxyacetoacetate, and sulfamic acid in dioxane at 60°C for 4 hours yielded 4-methoxycoumarin intermediates in >80% yield . Subsequent demethylation or hydroxylation steps could introduce the 7,8-dihydroxy groups .

Cross-Metathesis Functionalization

Olefin cross-metathesis offers a route to introduce aliphatic chains or other substituents. For instance, 7-allyloxy-4-methyl-2H-chromen-2-one underwent cross-metathesis with fatty acid derivatives using Grubbs’ catalyst to yield lipophilic analogs . Adapting this method, 7,8-dihydroxy-4-methoxy-2H-chromen-2-one could be synthesized from pre-functionalized coumarin precursors.

Biological Activities and Applications

Anticancer Properties

Structural analogs like PSF-IN-1 (a 4-(4-methoxyphenyl) derivative) inhibited cancer cell proliferation (IC₅₀: 5–20 μM) in DU145 (prostate) and HepG2 (liver) lines . The methoxy group’s position influences cytotoxicity; para-substitution enhances membrane permeability compared to ortho-substitution .

Antimicrobial Effects

Dihydroxycoumarins disrupt microbial membranes and inhibit efflux pumps. For example, 7,8-dihydroxy-4-methyl-2H-chromen-2-one exhibited MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Analogous Coumarins

Compound NameSubstituentsMolecular Weight (g/mol)Key Biological Activity
7,8-Dihydroxy-4-methoxy-2H-chromen-2-one7,8-OH; 4-OCH₃208.17Hypothesized antioxidant
PSF-IN-17,8-OH; 4-(4-OCH₃-C₆H₄)284.26Anticancer
7,8-Dihydroxy-4-methyl-2H-chromen-2-one7,8-OH; 4-CH₃192.17Antimicrobial

Challenges and Future Directions

Despite its potential, 7,8-dihydroxy-4-methoxy-2H-chromen-2-one remains understudied. Key research gaps include:

  • Synthetic optimization: Developing one-pot methods to avoid protection/deprotection steps.

  • Pharmacokinetic profiling: Assessing bioavailability and metabolic stability.

  • Target identification: Elucidating molecular targets (e.g., kinases, DNA topoisomerases) .

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